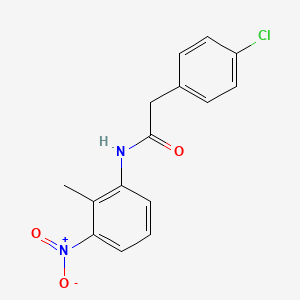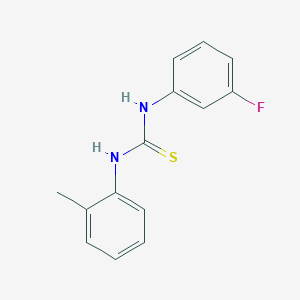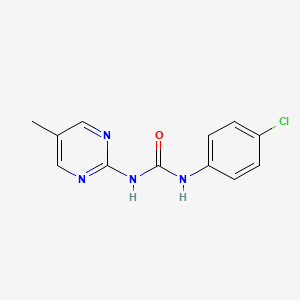![molecular formula C15H13F3N2O3 B5694954 N-(4-methoxyphenyl)-N'-[4-(trifluoromethoxy)phenyl]urea](/img/structure/B5694954.png)
N-(4-methoxyphenyl)-N'-[4-(trifluoromethoxy)phenyl]urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-methoxyphenyl)-N'-[4-(trifluoromethoxy)phenyl]urea, also known as Roflumilast, is a selective phosphodiesterase-4 (PDE4) inhibitor that has been extensively studied for its potential therapeutic applications. It belongs to a class of drugs known as anti-inflammatory agents and has been shown to have anti-inflammatory, immunomodulatory, and bronchodilatory effects. In
作用機序
N-(4-methoxyphenyl)-N'-[4-(trifluoromethoxy)phenyl]urea selectively inhibits the PDE4 enzyme, which is responsible for the hydrolysis of cyclic adenosine monophosphate (cAMP). By inhibiting PDE4, this compound increases the levels of cAMP, which in turn activates protein kinase A (PKA) and leads to the activation of various anti-inflammatory pathways. This compound also inhibits the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), and increases the production of anti-inflammatory cytokines, such as interleukin-10 (IL-10).
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It inhibits the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in the regulation of inflammation. It also inhibits the production of reactive oxygen species (ROS) and the expression of adhesion molecules, which are involved in the recruitment of inflammatory cells to the site of inflammation. This compound has also been shown to have bronchodilatory effects, which make it a promising candidate for the treatment of COPD and asthma.
実験室実験の利点と制限
One of the main advantages of N-(4-methoxyphenyl)-N'-[4-(trifluoromethoxy)phenyl]urea is its selectivity for PDE4, which makes it a more specific inhibitor compared to other PDE inhibitors. This selectivity reduces the risk of side effects and makes it a more suitable candidate for therapeutic applications. However, this compound has some limitations for lab experiments. It is a highly lipophilic compound, which makes it difficult to dissolve in aqueous solutions. It also has a short half-life, which requires frequent dosing in animal experiments.
将来の方向性
There are several future directions for the research on N-(4-methoxyphenyl)-N'-[4-(trifluoromethoxy)phenyl]urea. One of the areas of interest is the potential use of this compound in the treatment of psoriasis and atopic dermatitis. This compound has been shown to have anti-inflammatory effects in these diseases, and further research is needed to explore its potential therapeutic applications. Another area of interest is the development of new formulations of this compound that can improve its solubility and bioavailability. Finally, the role of this compound in the regulation of immune responses and its potential use in the treatment of autoimmune diseases should be further explored.
Conclusion:
In conclusion, this compound is a promising candidate for the treatment of various diseases, including COPD, asthma, psoriasis, and atopic dermatitis. Its selective inhibition of PDE4 and its anti-inflammatory and immunomodulatory effects make it a potential therapeutic agent. Further research is needed to explore its potential applications and to develop new formulations that can improve its solubility and bioavailability.
合成法
The synthesis of N-(4-methoxyphenyl)-N'-[4-(trifluoromethoxy)phenyl]urea involves the reaction between 4-methoxyaniline and 4-trifluoromethoxybenzoyl chloride, followed by the reaction with urea. The final product is obtained by recrystallization from a suitable solvent.
科学的研究の応用
N-(4-methoxyphenyl)-N'-[4-(trifluoromethoxy)phenyl]urea has been extensively studied for its potential therapeutic applications in various diseases, including chronic obstructive pulmonary disease (COPD), asthma, psoriasis, and atopic dermatitis. It has been shown to have anti-inflammatory and immunomodulatory effects, which make it a promising candidate for the treatment of these diseases.
特性
IUPAC Name |
1-(4-methoxyphenyl)-3-[4-(trifluoromethoxy)phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13F3N2O3/c1-22-12-6-2-10(3-7-12)19-14(21)20-11-4-8-13(9-5-11)23-15(16,17)18/h2-9H,1H3,(H2,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUIPVPBUQLRZQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)NC2=CC=C(C=C2)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13F3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{[5-(2-fluorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5694890.png)


![3,5-dibromo-2-methoxybenzaldehyde {4-(diethylamino)-6-[(2,5-dimethylphenyl)amino]-1,3,5-triazin-2-yl}hydrazone](/img/structure/B5694903.png)
![N-(2-methylbenzyl)-N-{4-[(4-methyl-1-piperidinyl)carbonyl]phenyl}methanesulfonamide](/img/structure/B5694906.png)

![N-{4-[acetyl(methyl)amino]phenyl}-4-chloro-2-nitrobenzamide](/img/structure/B5694928.png)
![methyl 2-[(4-methyl-3-nitrobenzoyl)amino]benzoate](/img/structure/B5694935.png)

![1-[(4-fluorophenyl)sulfonyl]-4-(1-pyrrolidinylcarbonyl)piperidine](/img/structure/B5694959.png)
![1,3,4,6-tetraethyltetrahydroimidazo[4,5-d]imidazole-2,5(1H,3H)-dione](/img/structure/B5694965.png)

![2,4-dimethoxybenzaldehyde (8-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B5694976.png)